molecular formula C14H15N3O3 B479146 N-[2-(3-methylphenoxy)ethyl]-5-nitropyridin-2-amine CAS No. 345991-99-3

N-[2-(3-methylphenoxy)ethyl]-5-nitropyridin-2-amine

Cat. No.: B479146
CAS No.: 345991-99-3
M. Wt: 273.29g/mol
InChI Key: VNMSTCUDOHATKE-UHFFFAOYSA-N
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Description

N-[2-(3-methylphenoxy)ethyl]-5-nitropyridin-2-amine is an organic compound with the molecular formula C14H15N3O3 It is characterized by the presence of a nitropyridine ring and a methylphenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methylphenoxy)ethyl]-5-nitropyridin-2-amine typically involves multiple steps, including the formation of the nitropyridine ring and the attachment of the methylphenoxyethyl group. Common synthetic routes include:

    Nucleophilic Aromatic Substitution: This method involves the substitution of a leaving group on the aromatic ring with a nucleophile. For example, the reaction of 5-nitropyridin-2-amine with 2-(3-methylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate.

    Metal-Catalyzed Cross-Coupling Reactions: These reactions, such as Suzuki or Heck coupling, can be used to form the carbon-nitrogen bond between the pyridine ring and the methylphenoxyethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methylphenoxy)ethyl]-5-nitropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Reduction: Formation of N-[2-(3-methylphenoxy)ethyl]-5-aminopyridin-2-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(3-methylphenoxy)ethyl]-5-nitropyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(3-methylphenoxy)ethyl]-5-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the aromatic rings can interact with biological macromolecules through π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-ethylphenoxy)ethyl]-5-nitropyridin-2-amine
  • N-[2-(3-methoxyphenoxy)ethyl]-5-nitropyridin-2-amine
  • N-[2-(3-chlorophenoxy)ethyl]-5-nitropyridin-2-amine

Uniqueness

N-[2-(3-methylphenoxy)ethyl]-5-nitropyridin-2-amine is unique due to the presence of the methyl group on the phenoxyethyl moiety, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interactions with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(3-methylphenoxy)ethyl]-5-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-11-3-2-4-13(9-11)20-8-7-15-14-6-5-12(10-16-14)17(18)19/h2-6,9-10H,7-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMSTCUDOHATKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCNC2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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